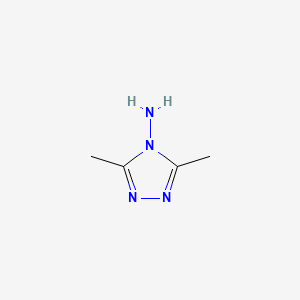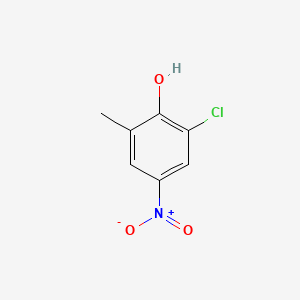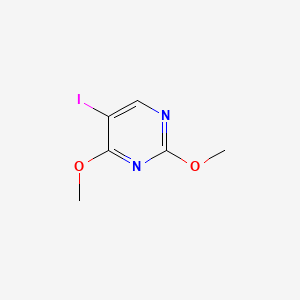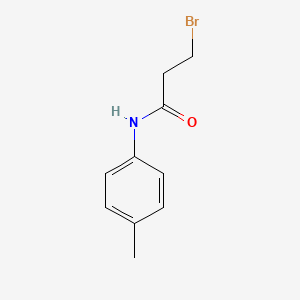![molecular formula C9H13NO B1296238 2-[(4-メチルフェニル)アミノ]エタノール CAS No. 2933-74-6](/img/structure/B1296238.png)
2-[(4-メチルフェニル)アミノ]エタノール
概要
説明
“2-[(4-Methylphenyl)amino]ethanol” is a chemical compound with the molecular formula C9H13NO . It is also known by other names such as Ethanol, 2-[(4-methylphenyl)amino]- , and 2-(4-methylanilino)ethanol . The average mass of this compound is 151.206 Da and its monoisotopic mass is 151.099716 Da .
Molecular Structure Analysis
The molecular structure of “2-[(4-Methylphenyl)amino]ethanol” consists of 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . More detailed structural analysis would require specific spectroscopic data.科学的研究の応用
化学合成
2-[(4-メチルフェニル)アミノ]エタノールは化学合成に使用できます。それは科学研究において大きな可能性を秘めた汎用性の高い化学化合物です。これは、様々な有機化合物の合成におけるビルディングブロックとして使用できます .
シッフ塩基の形成
この化合物は、シッフ塩基の合成に使用できます。2-置換1,3-ビス(ジメチルアミノ)トリメチニウム塩と様々なアミノフェノールの縮合反応から新規シッフ塩基を合成するための効率的な経路が報告されています .
金属錯体の形成
2-[(4-メチルフェニル)アミノ]エタノールは、金属錯体の形成に使用できます。ドナー原子セットN2O2を持つシッフ塩基配位子(L) 3cを有する遷移金属の錯体が研究されました .
触媒
2-[(4-メチルフェニル)アミノ]エタノールから合成できるシッフ塩基は、触媒として使用されます。それらは、様々な酸化状態で多くの異なる金属を安定化させることができ、様々な有用な触媒変換における金属の性能を制御します .
生物活性
シッフ塩基は、抗真菌、抗ウイルス、抗マラリア、抗菌、抗炎症、抗増殖、および解熱特性を含む幅広い生物活性を示します 。したがって、これらのシッフ塩基の前駆体である2-[(4-メチルフェニル)アミノ]エタノールは、これらの用途において重要な役割を果たします。
ポリマー安定剤
シッフ塩基は、ポリマー安定剤として使用されます。2-[(4-メチルフェニル)アミノ]エタノールはシッフ塩基の合成に使用できるため、間接的にポリマーの安定化に貢献します .
Safety and Hazards
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(4-Methylphenyl)amino]ethanol . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological system in which the compound is acting.
生化学分析
Biochemical Properties
2-[(4-Methylphenyl)amino]ethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in the metabolism of ethanol. The compound’s primary amine and alcohol functional groups enable it to participate in various biochemical processes, including oxidation and reduction reactions .
Cellular Effects
The effects of 2-[(4-Methylphenyl)amino]ethanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-[(4-Methylphenyl)amino]ethanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4-Methylphenyl)amino]ethanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(4-Methylphenyl)amino]ethanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 2-[(4-Methylphenyl)amino]ethanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage .
Metabolic Pathways
2-[(4-Methylphenyl)amino]ethanol is involved in several metabolic pathways, including those mediated by alcohol dehydrogenase and aldehyde dehydrogenase. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can further participate in various biochemical processes. The compound’s interactions with cofactors such as NAD+ and NADH are essential for its metabolic activity .
Transport and Distribution
The transport and distribution of 2-[(4-Methylphenyl)amino]ethanol within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the localization and accumulation of the compound in target cells and tissues. The compound’s hydrophilic nature allows it to be readily transported across cell membranes and distributed throughout the cellular environment .
Subcellular Localization
2-[(4-Methylphenyl)amino]ethanol exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
2-(4-methylanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-2-4-9(5-3-8)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJVQYNIANZFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277384 | |
| Record name | 2-p-Tolylamino-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2933-74-6 | |
| Record name | 2-[(4-METHYLPHENYL)AMINO]ETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-p-Tolylamino-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)










